

# ALG-000184 Technical Support Center: Cytochrome P450 Interaction Profile

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## Compound of Interest

Compound Name: ALG-000184

Cat. No.: B15564524

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This technical support center provides researchers, scientists, and drug development professionals with information regarding the drug-drug interaction (DDI) profile of **ALG-000184**, with a focus on cytochrome P450 (CYP) inhibitors.

## Frequently Asked Questions (FAQs)

Q1: What is the current understanding of **ALG-000184**'s metabolism via the cytochrome P450 system?

A1: **ALG-000184** is a prodrug that is rapidly converted to its active moiety, ALG-001075.[1] A major oxidative metabolite, ALG-000302, has been identified in plasma, accounting for approximately 17%-24% of the exposure of ALG-001075.[1] To formally evaluate the role of CYP enzymes in the metabolism of **ALG-000184**, a Phase 1 clinical study was designed to investigate its interaction with a potent CYP inhibitor and an inducer.[2][3]

Q2: Has a clinical drug-drug interaction (DDI) study been conducted with CYP inhibitors?

A2: Yes, Aligos Therapeutics received clearance from the U.S. Food and Drug Administration (FDA) for a Phase 1 DDI study to evaluate the effects of a cytochrome P450 inhibitor and inducer on the pharmacokinetics of **ALG-000184**. [2] The study was designed to use itraconazole, a strong CYP3A4 inhibitor, and carbamazepine, a strong CYP3A4 inducer, to assess the DDI potential.

Q3: What were the results of the DDI study with itraconazole?

A3: As of the latest available information, the detailed quantitative results from the clinical DDI study have not been publicly released. The study was planned to provide critical data to inform Phase 2 clinical trials. Preclinical in vitro assessments indicated that ALG-001075 has a low potential for time-dependent inhibition of CYP3A4 and a low induction potential for CYP1A2, CYP2B6, and CYP3A4, suggesting a low overall risk for drug-drug interactions mediated by these enzymes.

Q4: What is the potential clinical significance of co-administering **ALG-000184** with a strong CYP3A4 inhibitor?

A4: If **ALG-000184** or its active form, ALG-001075, is a substrate for CYP3A4, co-administration with a strong CYP3A4 inhibitor like itraconazole could potentially increase the plasma concentrations of ALG-001075. This could enhance its therapeutic effect but might also increase the risk of adverse events. The planned DDI study is crucial for quantifying this potential interaction and providing guidance for co-administration with other medications.

Q5: Where can I find more information about the clinical trial design for the DDI study?

A5: The design of the Phase 1 DDI study is detailed in clinical trial registries. The study is a multi-part, open-label, parallel-assignment trial in healthy volunteers. Key details of the study design are summarized in the tables and protocols below.

## Data Summary

Table 1: Phase 1 Drug-Drug Interaction Study Design with CYP Modulators

Parameter	Details
Study Title	A Multi-part Study of ALG-000184 to Evaluate Safety, Tolerability, Pharmacokinetics and Drug-drug Interaction Potential After Single and Multiple Doses in Healthy Volunteers.
Study Phase	Phase 1
Study Design	Non-Randomized, Parallel Assignment, Open-label
Participant Population	Healthy male and female volunteers, aged 18 to 55 years.
Investigational Arms	1. ALG-000184 with Itraconazole (strong CYP3A4 inhibitor) 2. ALG-000184 with Carbamazepine (strong CYP3A4 inducer)
Primary Outcome	Pharmacokinetics of ALG-000184 and its active moiety, ALG-001075, when co-administered with a CYP3A4 inhibitor or inducer.
Status	FDA clearance for the Investigational New Drug (IND) application was granted.

## Experimental Protocols

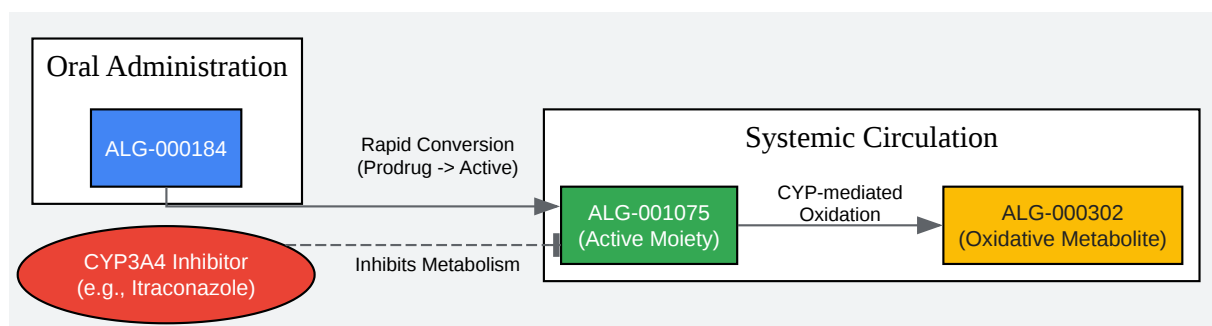
### Protocol 1: Evaluation of Drug-Drug Interaction with a CYP3A4 Inhibitor

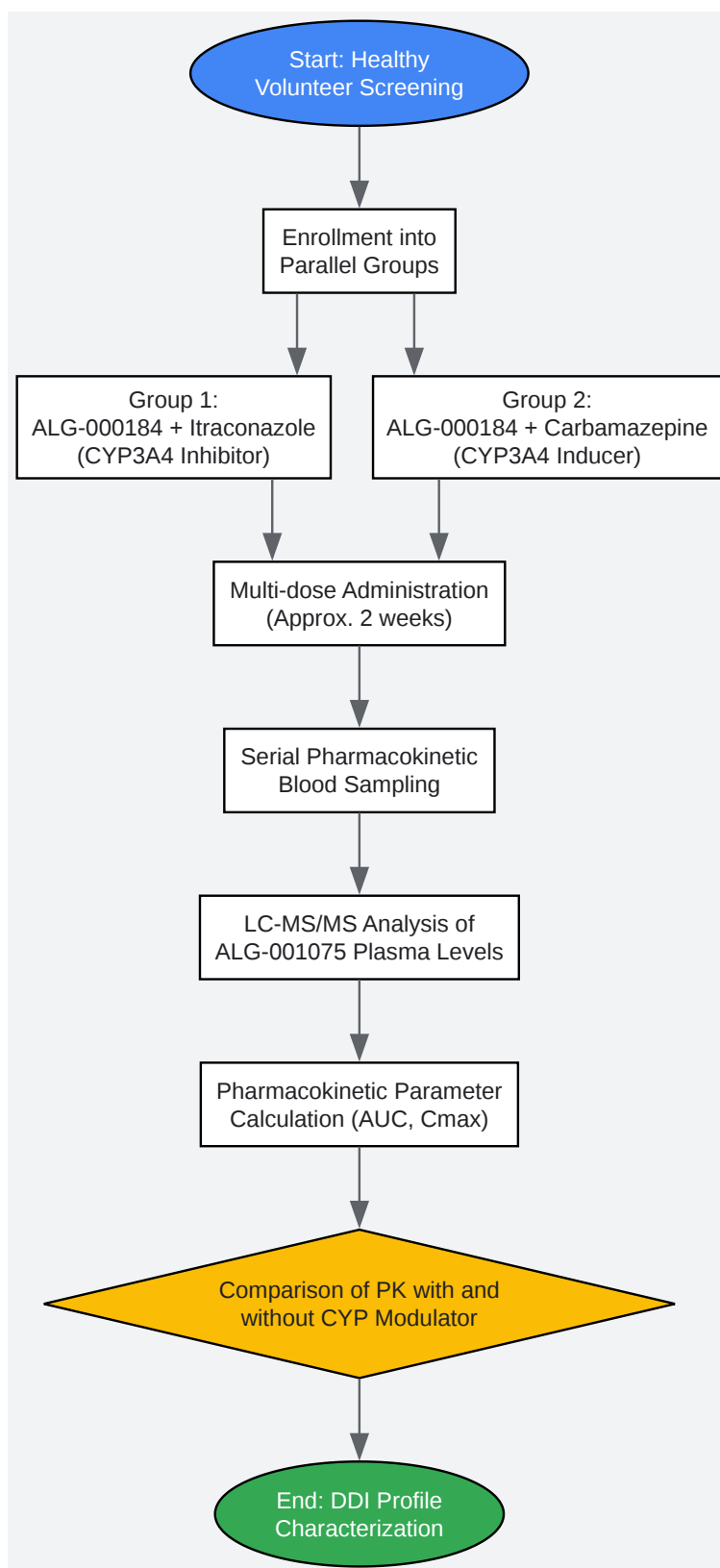
This protocol provides a general overview based on the publicly available clinical trial information.

- **Subject Recruitment:** Healthy male and female volunteers between 18 and 55 years of age meeting specific inclusion and exclusion criteria are enrolled. Key exclusion criteria include sensitivity to CYP3A4 substrates or inhibitors and renal dysfunction.
- **Study Period:** The interaction study with the CYP3A4 inhibitor is conducted over a two-week period.

- Dosing Regimen:
  - Participants are assigned to receive multiple doses of **ALG-000184**.
  - Concurrently, participants receive multiple doses of itraconazole, a strong CYP3A4 inhibitor.
- Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration to determine the plasma concentrations of **ALG-000184** and its active metabolite, ALG-001075.
- Data Analysis: Pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) for ALG-001075 are calculated with and without the co-administration of itraconazole. The geometric mean ratios are determined to quantify the extent of the drug-drug interaction.
- Safety Monitoring: Subjects are monitored throughout the study for any adverse events through physical examinations, vital sign measurements, and clinical laboratory tests.

## Visualizations





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## References

- 1. A Phase 1 study of the safety, tolerability, and pharmacokinetics of ALG-000184 (pevifoscorvir sodium), a novel Class E capsid assembly modulator, in healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aligos Therapeutics Receives FDA Clearance for ALG-000184 IND Application [synapse.patsnap.com]
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